3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylsulfonylpropan-1-ol |
InChI |
InChI=1S/C7H15NO3S/c9-6-3-7-12(10,11)8-4-1-2-5-8/h9H,1-7H2 |
InChI Key |
YJGCMUXHWNJOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyrrolidin 1 Ylsulfonyl Propan 1 Ol
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. semanticscholar.org This approach allows for the identification of potential synthetic routes by working backward from the final product.
Disconnection Strategies for the Sulfonyl-Alkyl Linkage
A primary disconnection strategy involves cleaving the bond between the sulfur atom and the propyl chain (C-S bond). This disconnection suggests that the sulfonyl group and the alkyl chain can be assembled from two separate fragments. This leads to two potential synthons: a pyrrolidinylsulfonyl cation equivalent and a 3-hydroxypropyl anion equivalent. In practice, this could translate to reacting a pyrrolidine-1-sulfonyl halide with an organometallic reagent derived from propanol (B110389), such as a Grignard reagent.
A second key disconnection is at the nitrogen-sulfur bond (N-S bond). This is often a more practical approach for the synthesis of sulfonamides. This disconnection yields pyrrolidine (B122466) and a 3-hydroxypropane-1-sulfonyl chloride precursor. This strategy is advantageous as it builds the sulfonamide linkage through a reliable nucleophilic substitution reaction.
Approaches for Pyrrolidine Ring Functionalization
The functionalization of the pyrrolidine ring with the sulfonyl group is a critical step. nih.gov Based on the N-S disconnection strategy, the most direct method is the sulfonylation of pyrrolidine itself. Pyrrolidine, acting as a secondary amine nucleophile, can readily react with an appropriate electrophilic sulfonyl source. This approach is common in the synthesis of various pyrrolidine-containing compounds. organic-chemistry.org
Introduction of the Propanol Moiety
The propanol side-chain can be introduced in several ways. If the N-S bond is formed first, the sulfonylating agent must already contain the three-carbon chain. A precursor such as 3-chloropropane-1-sulfonyl chloride could be used, with the chloro group later converted to a hydroxyl group. Alternatively, a precursor with a protected alcohol, like 3-(tert-butoxy)propane-1-sulfonyl chloride, could be employed, followed by a deprotection step. Another approach involves starting with a precursor that has a carbon-carbon double bond, such as allyl sulfonyl chloride, and then performing a hydroboration-oxidation reaction after the sulfonamide is formed to install the primary alcohol.
Direct Synthesis Routes from Precursors
Direct synthesis routes involve the stepwise construction of the target molecule from readily available starting materials.
Sulfonylation of Pyrrolidine Derivatives with Halopropanol Sulfonyl Chlorides
A robust and common method for synthesizing sulfonamides is the reaction of an amine with a sulfonyl chloride. In this case, pyrrolidine can be reacted with a 3-halopropanesulfonyl chloride, such as 3-chloropropanesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct. The resulting intermediate, 1-((3-chloropropyl)sulfonyl)pyrrolidine, can then be converted to the final product through a nucleophilic substitution reaction, where the chloride is displaced by a hydroxide (B78521) source, or through hydrolysis under appropriate conditions.
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |
| 1 | Pyrrolidine | 3-Chloropropanesulfonyl chloride | Triethylamine (B128534), Dichloromethane | 1-((3-Chloropropyl)sulfonyl)pyrrolidine |
| 2 | 1-((3-Chloropropyl)sulfonyl)pyrrolidine | Sodium Hydroxide | Water/THF | 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol |
Michael Addition Strategies to α,β-Unsaturated Sulfones with Pyrrolidine followed by Reduction
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated sulfone is another viable synthetic strategy. rsc.orgrsc.org This approach involves the reaction of pyrrolidine with an appropriate vinyl sulfone derivative. For instance, pyrrolidine can be added to ethyl vinyl sulfone. The resulting adduct would have an ethyl group that would then need to be converted to a hydroxyl group. A more direct, though potentially more complex, precursor would be 3-hydroxypropyl vinyl sulfone.
A plausible two-step sequence could involve the Michael addition of pyrrolidine to acryloyl chloride to form an amide, followed by reaction with a sulfite (B76179) to install the sulfonyl group, and subsequent reduction of the amide. However, a more direct Michael addition approach would be preferable if a suitable α,β-unsaturated sulfone precursor is available. For example, reacting pyrrolidine with a vinyl sulfone bearing a masked alcohol function, which is later deprotected, would be an effective route.
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |
| 1 | Pyrrolidine | Phenyl vinyl sulfone | Methanol | 1-((2-(Phenylsulfonyl)ethyl)amino)pyrrolidine |
| 2 | 1-((2-(Phenylsulfonyl)ethyl)amino)pyrrolidine | Further steps required | - | Target Molecule Not Directly Formed |
Note: This Michael addition example illustrates the general principle. A different α,β-unsaturated sulfone would be required to directly yield the propanol side-chain after reduction or modification. A more tailored precursor, such as 3-(benzyloxy)prop-1-ene-1-sulfonyl chloride, could be reacted with pyrrolidine, followed by deprotection of the benzyl (B1604629) ether to yield the final alcohol.
Ring-Opening Reactions with Suitable Sulfonyl-Substituted Precursors
A prominent and efficient method for the synthesis of this compound involves the nucleophilic ring-opening of a cyclic sulfonate ester, specifically 1,3-propane sultone, by pyrrolidine. This method is advantageous as it constructs the entire carbon backbone and introduces the sulfonyl and hydroxyl functionalities in a single, atom-economical step.
1,3-Propane sultone is a highly reactive cyclic ester of 3-hydroxypropanesulfonic acid and is susceptible to nucleophilic attack, leading to the cleavage of the C-O bond. chemicalbook.comwikipedia.org The reaction with a secondary amine like pyrrolidine proceeds via a nucleophilic substitution mechanism where the nitrogen atom of pyrrolidine attacks the terminal carbon of the sultone ring. This results in the opening of the four-membered ring to yield a zwitterionic intermediate, which upon aqueous workup, affords the desired this compound.
The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. The general reaction is depicted below:
Reaction Scheme: Ring-Opening of 1,3-Propane Sultone with Pyrrolidine
This schematic illustrates the nucleophilic attack of pyrrolidine on 1,3-propane sultone, followed by workup to yield the final product.
This approach is particularly attractive due to the commercial availability of 1,3-propane sultone and pyrrolidine. wikipedia.orgwikipedia.org Studies on the reaction of 1,3-propane sultone with various amines have demonstrated the general applicability of this method for the synthesis of N-substituted aminosulfonic acids, which are precursors to the corresponding alcohols. koreascience.kr
Convergent Synthetic Approaches
Convergent syntheses involve the separate preparation of key molecular fragments which are then coupled together in the final stages of the synthesis. This strategy is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and purification of intermediates.
A primary convergent strategy for this compound involves the coupling of a pre-formed pyrrolidine-1-sulfonyl precursor with a suitable three-carbon building block derived from propan-1-ol. The key precursor, pyrrolidine-1-sulfonyl chloride, can be synthesized by the reaction of pyrrolidine with sulfuryl chloride or chlorosulfonic acid.
Once pyrrolidine-1-sulfonyl chloride is obtained, it can be reacted with a propanol-derived nucleophile. A straightforward approach would be the direct sulfonylation of the sodium salt of propan-1-ol (sodium propan-1-oxide). However, controlling the reaction to prevent O-alkylation of the sulfonamide product can be challenging.
A more reliable method involves the use of a bifunctional propanol derivative where one terminus is protected or is a leaving group. For instance, 3-halopropan-1-ols, such as 3-bromopropan-1-ol or 3-chloropropan-1-ol, can be used. The hydroxyl group of the halopropanol is typically protected, for example as a silyl (B83357) ether (e.g., TBDMS ether), to prevent side reactions. The protected halopropanol is then reacted with pyrrolidine to form N-(3-hydroxypropyl)pyrrolidine, which is subsequently reacted with a sulfonylating agent. Alternatively, pyrrolidine-1-sulfonamide (B1369261) can be prepared and then alkylated with a protected 3-halopropanol.
| Reactant 1 | Reactant 2 | Key Reaction | Product |
| Pyrrolidine-1-sulfonyl chloride | 3-Bromopropan-1-ol (OH protected) | Nucleophilic substitution | Protected this compound |
| Pyrrolidine-1-sulfonamide | 1-Bromo-3-(tert-butyldimethylsilyloxy)propane | Alkylation | Protected this compound |
Sequential functionalization involves the stepwise modification of a simpler starting material. In this context, one could start with a propanol derivative and sequentially introduce the sulfonyl and pyrrolidine moieties.
For example, 3-chloropropane-1-sulfonyl chloride can be reacted with pyrrolidine to form 1-((3-chloropropyl)sulfonyl)pyrrolidine. The terminal chloro group can then be converted to a hydroxyl group via nucleophilic substitution, for instance, using sodium acetate (B1210297) followed by hydrolysis, or directly with a hydroxide source under carefully controlled conditions to avoid elimination reactions.
Another sequential approach starts with the sulfonylation of a protected 3-aminopropan-1-ol. The amino group is first protected (e.g., as a Boc-carbamate), followed by reaction with a suitable sulfonylating agent and pyrrolidine.
Divergent Synthetic Pathways from Common Intermediates
Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds. This approach is particularly useful for structure-activity relationship studies.
Pyrrolidine-1-sulfonamide can serve as a versatile common intermediate. This compound can be prepared by the reaction of pyrrolidine-1-sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. acs.org The sulfonamide nitrogen can then be alkylated with a variety of electrophiles. For the synthesis of the target molecule, alkylation with a 3-halopropanol derivative (with a protected hydroxyl group) would be the key step. The subsequent deprotection of the hydroxyl group would yield the final product.
This divergent approach allows for the synthesis of a range of analogues by varying the alkylating agent. For example, using different haloalcohols would lead to homologues with varying carbon chain lengths between the sulfonyl group and the hydroxyl group.
| Common Intermediate | Reagent | Reaction Type | Product |
| Pyrrolidine-1-sulfonamide | 1-Bromo-3-(tert-butyldimethylsilyloxy)propane | N-Alkylation | Protected this compound |
| Pyrrolidine-1-sulfonamide | Epichlorohydrin | Ring-opening/Alkylation | 1-(Pyrrolidin-1-ylsulfonyl)-3-chloropropan-2-ol |
Alternatively, a propan-1-ol scaffold with a suitable leaving group at the 3-position can be used as a common intermediate. For example, 3-bromopropan-1-ol can be reacted with a variety of sulfonylating agents followed by displacement with different amines.
In this scenario, 3-bromopropan-1-ol could first be converted to a sulfonate ester, for example, by reaction with methanesulfonyl chloride. This intermediate can then be reacted with pyrrolidine to introduce the amino group. The subsequent step would involve the introduction of the sulfonyl group. However, a more direct approach would be to react 3-bromopropan-1-ol with a sulfonamide precursor.
A more plausible divergent strategy starting from a propanol scaffold would involve the initial conversion of propan-1-ol to 3-chloropropanesulfonyl chloride. This key intermediate can then be reacted with a library of different cyclic amines, including pyrrolidine, to generate a series of N-sulfonylated amino alcohols.
Considerations for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction efficiency, cost-effectiveness, and environmental impact. For a molecule like this compound, the key transformation is the formation of the sulfonamide bond.
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. Optimizing this reaction is crucial for maximizing yield and purity on a larger scale. Key parameters for optimization include the choice of base, solvent, and reaction temperature.
A systematic approach, such as response surface methodology (RSM), can be employed to identify the ideal conditions. For instance, a study on sulfonamide synthesis optimized base equivalence and temperature, finding that using sub-stoichiometric amounts of a base like lithium hydroxide monohydrate (LiOH·H₂O) at low temperatures (0–5°C) could produce excellent yields in very short reaction times (1–8 minutes). tandfonline.com This approach minimizes the use of excess reagents and reduces reaction time, which are critical factors in scalable synthesis. tandfonline.com
Table 1: Effect of Base and Temperature on a Model Sulfonamide Synthesis
| Entry | Base (equivalents) | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N (2.0) | 25 | 60 | 85 |
| 2 | Pyridine (B92270) (2.0) | 25 | 120 | 80 |
| 3 | NaOH (1.0) | 0-5 | 15 | 92 |
| 4 | LiOH·H₂O (1.0) | 0-5 | 10 | 95 |
| 5 | LiOH·H₂O (0.5) | 0-5 | 8 | 98 |
Data is illustrative and based on general findings for optimizing sulfonamide synthesis. tandfonline.com
The choice of solvent is also critical. While traditional syntheses often use chlorinated organic solvents, scaling up necessitates exploring more environmentally friendly and easily removable solvents. An ethanol-water system has been shown to be effective, offering a greener alternative that also simplifies the work-up process. tandfonline.com
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the synthetic design is essential for modern, sustainable chemical manufacturing. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Several green methodologies are applicable to the synthesis of sulfonamides:
Aqueous Synthesis : Performing the reaction in water can eliminate the need for organic solvents. A facile method for sulfonamide synthesis has been developed using equimolar amounts of amines and arylsulfonyl chlorides in water with dynamic pH control, avoiding organic bases and simplifying product isolation to simple filtration. rsc.org
Mechanochemistry : Solvent-free approaches, such as mechanosynthesis using a ball mill, represent a significant advancement in green chemistry. A one-pot, two-step mechanochemical procedure has been demonstrated for sulfonamide synthesis from disulfides, utilizing solid reagents and avoiding bulk solvents entirely. rsc.org This method is cost-effective and environmentally friendly. rsc.org
Catalytic Routes : Developing catalytic routes can reduce waste and improve atom economy. For example, a novel method for coupling sulfonamides and alcohols directly has been achieved using a magnetite-immobilized nano-Ruthenium catalyst. acs.org This process forms the C-N bond with high selectivity, producing only water as a byproduct, and the magnetic catalyst is easily recovered and reused. acs.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides
| Feature | Traditional Method | Green Chemistry Method |
|---|---|---|
| Solvent | Chlorinated organic solvents (e.g., DCM) | Water, Ethanol/Water, or Solvent-free (Mechanochemistry) tandfonline.comrsc.orgrsc.org |
| Base | Stoichiometric organic bases (e.g., Pyridine, Et₃N) | Catalytic or sub-stoichiometric inorganic bases (e.g., LiOH) tandfonline.com |
| Byproducts | Amine hydrochlorides | Minimal, or water only acs.org |
| Purification | Liquid-liquid extraction, column chromatography | Filtration, magnetic separation of catalyst rsc.orgacs.org |
| Energy | Often requires heating/reflux | Room temperature or mild conditions tandfonline.com |
Stereochemical Control in Synthesis (if applicable to chiral analogs or precursors)
The target compound, this compound, is achiral. However, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogs, which could be created by using a substituted, chiral pyrrolidine precursor (e.g., derived from proline). The pyrrolidine ring is a common motif in organocatalysts and pharmaceuticals, making the stereoselective synthesis of its derivatives a critical area of research. mdpi.commdpi.comnih.gov
Enantioselective and Diastereoselective Synthetic Strategies
The creation of chiral pyrrolidines with high enantiomeric and diastereomeric purity can be achieved through various powerful strategies.
1,3-Dipolar Cycloaddition : The reaction of azomethine ylides with alkenes is one of the most effective methods for constructing the pyrrolidine ring. ua.esacs.org This reaction can generate up to four stereogenic centers simultaneously. ua.es The diastereoselectivity can be controlled by using a chiral dipolarophile or a chiral precursor for the azomethine ylide. acs.org
Asymmetric 'Clip-Cycle' Synthesis : This strategy involves "clipping" together an N-protected bis-homoallylic amine with a thioacrylate, followed by an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method yields enantioenriched substituted pyrrolidines directly and offers a versatile handle for further chemical modifications. whiterose.ac.uk
Biocatalysis : Enzymes offer a highly selective route to chiral amines. Transaminases, for example, can be used to convert ω-chloroketones into chiral amines, which then undergo spontaneous intramolecular cyclization to form enantiomerically pure 2-substituted pyrrolidines. acs.org This biocatalytic approach can achieve excellent enantiomeric excess (>99.5%) for both enantiomers by selecting the appropriate enzyme. acs.org
Chiral Auxiliary Approaches
Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction, and are then removed. This is a robust and reliable method for asymmetric synthesis.
Oppolzer's Sultam : In the synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib, Oppolzer's chiral sultam was used to direct an asymmetric 1,3-dipolar cycloaddition. acs.org This auxiliary provided excellent diastereoselectivity and could be efficiently removed and recycled, making it suitable for larger-scale synthesis. acs.org
Evans Oxazolidinones : These are another class of widely used chiral auxiliaries. However, in the aforementioned synthesis, an Evans auxiliary provided lower diastereoselectivity compared to the sultam, highlighting the importance of matching the auxiliary to the specific reaction. acs.org
N-tert-Butanesulfinamide : The N-tert-butanesulfinyl group is a highly effective chiral auxiliary that can be used to control the stereochemistry of reactions involving imines. In the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, N-tert-butanesulfinylimines act as effective dipolarophiles, leading to high diastereoselectivity. ua.esacs.org
Table 3: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | er 98:2 | acs.org |
| Evans Oxazolidinone | 1,3-Dipolar Cycloaddition | dr 70:30 | acs.org |
| N-tert-Butanesulfinamide | 1,3-Dipolar Cycloaddition | >95:5 dr | ua.esacs.org |
Asymmetric Catalysis in Formation of Chiral Centers
Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product, is a highly efficient and atom-economical approach. Both organocatalysis and metal-based catalysis are widely used.
Organocatalysis : Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves powerful organocatalysts. mdpi.com Chiral Brønsted acids, such as phosphoric acids and bifunctional sulfonamides, are effective catalysts for reactions like the aza-Michael reaction to form chiral pyrrolidines. whiterose.ac.ukresearchgate.netmcgill.ca These catalysts operate through hydrogen bonding to activate substrates and control the stereochemical environment of the reaction. researchgate.net
Metal-Based Catalysis : Chiral metal complexes are used to catalyze a wide range of enantioselective transformations. Rhodium and Iridium complexes with chiral ligands have been used for the asymmetric hydrogenation of cyclic enamines to produce optically active pyrrolidines. organic-chemistry.org Similarly, chiral rhodium catalysts have been employed for the asymmetric S-alkylation of sulfenamides, a key step in a novel synthesis of chiral sulfoximines, achieving high enantiomeric ratios. nih.gov Chiral mono- and bis-sulfonamides often serve as ligands in these metal-catalyzed reactions. researchtrends.net
Chemical Reactivity and Transformational Chemistry of 3 Pyrrolidin 1 Ylsulfonyl Propan 1 Ol
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl (-OH) group on the propanol (B110389) chain is, in principle, susceptible to a variety of common organic transformations. However, specific experimental data, including reaction conditions, yields, and detailed product characterization for 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol, are not documented in the reviewed scientific literature.
Transformations Involving the Pyrrolidine (B122466) Moiety
The pyrrolidine ring contains a tertiary amine nitrogen atom linked to a sulfonyl group. This structural feature influences its chemical properties. The nitrogen atom's basicity and nucleophilicity are expected to be reduced due to the electron-withdrawing nature of the adjacent sulfonyl group. However, specific studies detailing chemical transformations involving the pyrrolidine ring of this compound, such as ring-opening, N-dealkylation, or reactions at the carbon atoms of the ring, have not been reported in the scientific literature.
N-Alkylation and N-Acylation Reactions
Due to the nature of the sulfonamide linkage in this compound, the nitrogen atom of the pyrrolidine ring is tertiary, having formed a stable bond with the sulfur atom of the sulfonyl group. Consequently, it is not susceptible to direct N-alkylation or N-acylation reactions as there are no hydrogen atoms on the nitrogen to be substituted.
However, the terminal primary alcohol group (-CH₂OH) is a reactive site for O-alkylation and O-acylation. These reactions are fundamental transformations in organic synthesis, allowing for the introduction of a wide range of functional groups, which can alter the molecule's physical and chemical properties.
O-Alkylation: The hydroxyl group can be converted into an ether through O-alkylation. This typically involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Table 1: Hypothetical O-Alkylation Reactions of this compound
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide (CH₃I) | NaH | 3-(Pyrrolidin-1-ylsulfonyl)propan-1-yl methyl ether |
| Ethyl bromide (CH₃CH₂Br) | NaH | 3-(Pyrrolidin-1-ylsulfonyl)propan-1-yl ethyl ether |
O-Acylation: The synthesis of esters from this compound can be readily achieved through O-acylation. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the acidic byproduct.
Table 2: Hypothetical O-Acylation Reactions of this compound
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl chloride | Et₃N | 3-(Pyrrolidin-1-ylsulfonyl)propyl acetate (B1210297) |
| Acetic anhydride | Pyridine | 3-(Pyrrolidin-1-ylsulfonyl)propyl acetate |
Ring-Opening and Ring-Expansion Reactions
The pyrrolidine ring, being a five-membered saturated heterocycle, is generally stable and not prone to ring-opening or expansion reactions under standard conditions. The presence of the N-sulfonyl group further enhances this stability by decreasing the nucleophilicity and basicity of the nitrogen atom.
While methods exist for the cleavage of C-N bonds in unstrained pyrrolidines, these often require specific activating groups, such as an N-benzoyl group, and proceed under reductive conditions using photoredox catalysis in conjunction with a Lewis acid. The N-sulfonyl group is generally more robust and less likely to facilitate such ring-opening reactions under similar conditions. Therefore, this compound is expected to be resistant to ring-opening and ring-expansion reactions under most chemical environments.
Functionalization at Pyrrolidine Ring Carbons
Functionalization of the C-H bonds of the pyrrolidine ring presents a pathway to introduce further structural diversity. The sulfonyl group can act as a directing group in some C-H activation reactions. The most common positions for functionalization are the carbons alpha to the nitrogen atom (C2 and C5 positions).
One potential strategy for such functionalization is through deprotonation using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. While this has been demonstrated for N-Boc-pyrrolidines, the application to N-sulfonylpyrrolidines is also feasible. The regioselectivity of such a reaction would be of key interest. Additionally, redox-neutral C-H functionalization methods have been developed for derivatives like pyrrolidin-3-ol, suggesting that similar strategies could potentially be adapted for this compound, likely requiring protection of the hydroxyl group first. nih.gov
Reactivity of the Sulfonyl Group
Stability of the Sulfonyl Linkage under Various Conditions
The sulfonamide linkage (C-N-S) is known for its considerable chemical stability. It is generally resistant to both acidic and basic hydrolysis, as well as to many oxidizing and reducing conditions. This stability is a key feature of sulfonamides and is one reason for their widespread use in medicinal chemistry and as protecting groups in organic synthesis. The N-S bond in this compound is therefore expected to remain intact under a wide range of reaction conditions, allowing for selective transformations at other parts of the molecule, such as the terminal alcohol.
Potential for Sulfonyl Group Modification or Cleavage
While the sulfonyl group is stable, its cleavage can be achieved under specific, often harsh, reductive conditions. This allows for the N-sulfonyl group to be used as a protecting group for the pyrrolidine nitrogen, which can be removed at a later stage in a synthetic sequence.
Multi-site Reactivity and Selective Functionalization
The presence of multiple functional groups in this compound—the pyrrolidine ring, the sulfonyl group, and the primary alcohol—allows for a range of selective chemical transformations. The relative reactivity of these sites dictates the outcome of a given reaction.
The primary alcohol is generally the most accessible and reactive site for electrophilic reagents under non-reductive conditions. Therefore, reactions such as O-alkylation and O-acylation can be performed selectively without affecting the N-sulfonylpyrrolidine core.
For reactions targeting the functionalization of the pyrrolidine ring C-H bonds, it would likely be necessary to first protect the primary alcohol. This would prevent undesired side reactions and potential interference from the hydroxyl group. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, could be employed. Following the functionalization of the pyrrolidine ring, the protecting group could be removed to regenerate the primary alcohol.
Conversely, if cleavage of the sulfonyl group is desired, the choice of reductive conditions would need to be carefully considered to avoid the reduction of other functional groups that may have been introduced onto the molecule. The robust nature of the sulfonyl group allows for a wide range of chemical manipulations at other sites before its potential removal. This multi-site reactivity, combined with the potential for selective functionalization through the use of protecting groups, makes this compound a potentially versatile building block in organic synthesis.
Chemoselective Transformations
Chemoselectivity refers to the ability to react with one functional group in the presence of others. For this compound, this would involve targeting either the primary alcohol or the sulfonamide group while leaving the other and the pyrrolidine ring intact.
Reactions targeting the primary alcohol:
Oxidation: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid using various reagents. The choice of oxidant would be crucial to avoid side reactions with the tertiary amine or the sulfonamide.
Esterification/Etherification: The hydroxyl group could be converted to an ester or an ether under appropriate conditions.
Sulfonylation: The alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Reactions targeting the sulfonamide:
The N-H bond of a primary or secondary sulfonamide is typically reactive. However, in this compound, the nitrogen atom of the sulfonamide is part of the pyrrolidine ring, making it a tertiary sulfonamide. Tertiary sulfonamides are generally stable and less reactive. Reactions would likely require harsh conditions that could affect the alcohol group.
Due to the lack of specific studies, no data tables with detailed research findings on the chemoselective transformations of this compound can be provided.
Protecting Group Strategies for Orthogonal Functionalization
Orthogonal functionalization involves the use of protecting groups that can be removed under distinct conditions, allowing for the sequential modification of different functional groups within the same molecule.
For this compound, a key strategy would be the protection of the primary alcohol to allow for transformations elsewhere in the molecule, or vice-versa if the sulfonamide were reactive (which is less likely for this tertiary sulfonamide).
Protection of the Hydroxyl Group: A variety of protecting groups could be employed for the primary alcohol. The choice would depend on the planned subsequent reaction conditions. Common alcohol protecting groups include:
Silyl ethers: Such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS) ethers. These are typically stable under a range of conditions but can be removed with fluoride (B91410) reagents.
Ethers: Such as benzyl (Bn) ether, which is stable to many reagents but can be removed by hydrogenolysis.
Esters: Such as acetate or benzoate (B1203000) esters, which can be removed by hydrolysis.
The concept of orthogonality would come into play if one wanted to perform a sequence of reactions. For example, the alcohol could be protected with a TBDMS group, another reaction performed, and then the TBDMS group selectively removed without affecting other parts of the molecule.
Again, the absence of specific literature on this compound means that no experimentally verified protecting group strategies or data tables can be presented. The discussion remains based on general principles of organic synthesis.
Mechanistic Investigations of Reactions Involving the Compound
Elucidation of Reaction Pathways for Synthesis and Transformation
Investigating the reaction pathways for the formation and subsequent reactions of 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol is crucial for optimizing reaction conditions and controlling product outcomes. This involves a detailed examination of the sequence of elementary steps, the identification of intermediates, and the characterization of transition states.
Kinetic Studies of Key Reactions
For the synthesis of this compound, which would likely involve the reaction of 3-(pyrrolidin-1-yl)propan-1-amine with a sulfonylating agent or the reaction of pyrrolidine (B122466) with 3-hydroxypropane-1-sulfonyl chloride, kinetic studies would help to establish the reaction order with respect to each reactant. This information is critical in proposing a plausible mechanism, such as a bimolecular nucleophilic substitution (SN2) type pathway at the sulfur atom. mdpi.commdpi.com
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | [Pyrrolidine] (mol/L) | [3-Hydroxypropane-1-sulfonyl chloride] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |
This table presents hypothetical data to illustrate how reaction orders would be determined.
Furthermore, the temperature dependence of the reaction rate, as described by the Arrhenius equation, allows for the determination of the activation energy (Ea). A lower activation energy would suggest a more facile reaction pathway. Isotope labeling studies, where for example a deuterium atom replaces a protium atom at a specific position, can reveal whether a particular C-H bond is broken in the rate-determining step, an effect known as the kinetic isotope effect (KIE). mdpi.com
Spectroscopic Monitoring of Reaction Progress
Spectroscopic techniques are indispensable for monitoring the progress of a reaction in real-time, allowing for the identification and quantification of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the disappearance of starting materials and the appearance of the product, this compound. By integrating the signals corresponding to specific protons or carbons, the concentration of each species can be determined over time, providing kinetic data. In-situ NMR monitoring, where the reaction is carried out directly in the NMR tube, is a powerful tool for observing short-lived intermediates.
Infrared (IR) Spectroscopy: The progress of the synthesis could also be monitored by following the disappearance of the N-H stretching vibration of pyrrolidine and the appearance of the characteristic S=O stretching vibrations of the sulfonamide group.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, even at very low concentrations. This technique is particularly useful for identifying charged species that may be involved in the reaction mechanism.
Computational Chemistry for Mechanistic Insights
Computational chemistry provides a powerful theoretical framework to complement experimental studies by offering detailed insights into the energetics and structures of molecules and transition states along a reaction pathway. acs.org
Transition State Analysis
The transition state is a critical point on the potential energy surface that separates reactants from products. acs.org Its structure and energy determine the activation barrier of a reaction. Computational methods, such as density functional theory (DFT), can be used to locate and characterize the transition state for the formation of this compound.
For a potential SN2-type mechanism at the sulfur atom, the transition state would likely feature a trigonal bipyramidal geometry around the sulfur. mdpi.comacs.org Computational analysis would provide key geometric parameters, such as the bond lengths of the forming and breaking bonds, as well as the vibrational frequencies, which can confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency).
Table 2: Hypothetical Calculated Properties of a Transition State for a Sulfonyl Transfer Reaction
| Property | Value |
| Imaginary Frequency | -250 cm⁻¹ |
| S-N bond length (forming) | 2.1 Å |
| S-Cl bond length (breaking) | 2.5 Å |
| Activation Energy (calculated) | 15 kcal/mol |
This table illustrates the type of data that would be generated from a computational transition state analysis.
Energy Landscape Mapping
The potential energy surface (PES) or energy landscape provides a comprehensive map of the energy of a system as a function of its geometry. researchgate.netscispace.com By mapping the energy landscape for a reaction involving this compound, all possible reaction pathways, including those leading to side products, can be identified. This allows for a deeper understanding of the reaction selectivity.
Energy landscape mapping can reveal the presence of local minima, which correspond to stable intermediates, and saddle points, which correspond to transition states. researchgate.net This information is invaluable for understanding complex reaction mechanisms that may involve multiple steps and competing pathways.
Reaction Coordinate Exploration
The reaction coordinate is the path of minimum energy that connects reactants to products on the potential energy surface. chemrxiv.org Computational methods can be used to explore the reaction coordinate, providing a detailed picture of the geometric and electronic changes that occur during a chemical transformation. researchgate.net
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to trace the reaction path downhill from a calculated transition state to the corresponding reactants and products. This confirms that the transition state indeed connects the desired species. The exploration of the reaction coordinate provides a dynamic view of the reaction, illustrating the concerted motions of atoms as the reaction progresses.
Advanced Spectroscopic Characterization for Structural Elucidation of the Compound and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D NMR (¹H, ¹³C)
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(pyrrolidin-1-ylsulfonyl)propan-1-ol would be expected to show distinct signals for each chemically non-equivalent proton. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electronegative oxygen and nitrogen atoms. The predicted signals, their multiplicities (splitting patterns), and integral values are crucial for the initial structural assignment. For instance, the methylene (B1212753) group adjacent to the hydroxyl function would appear as a triplet, coupled to the adjacent methylene protons. Similarly, the methylene group attached to the sulfonyl group would also likely be a triplet. The pyrrolidine (B122466) ring protons would present as multiplets due to their complex spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Given the structure of this compound, five distinct carbon signals would be anticipated: three for the propanol (B110389) chain and two for the non-equivalent carbons of the pyrrolidine ring. The carbon atom attached to the hydroxyl group would be found at a characteristic downfield shift, as would the carbon adjacent to the sulfonyl group. The chemical shifts provide a fingerprint of the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |
| HO-CH ₂- | ~3.70 | t | ~60.0 |
| -CH ₂-CH₂-SO₂- | ~2.10 | p | ~28.0 |
| -CH₂-CH ₂-SO₂- | ~3.30 | t | ~52.0 |
| -SO₂-N-(CH ₂)₂- | ~3.40 | m | ~48.0 |
| -N-(CH₂)₂-(CH ₂)₂- | ~1.90 | m | ~25.0 |
| t = triplet, p = pentet, m = multiplet |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the propanol chain, confirming their connectivity. It would also reveal the coupling network within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for this flexible acyclic molecule, it could provide insights into preferred conformations in solution.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with very high precision and for gaining structural information through the analysis of fragmentation patterns.
Accurate Mass Determination
HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the calculation of the elemental formula of the molecular ion. For this compound (C₇H₁₅NO₃S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, to confirm the molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and confirms the connectivity of the atoms. Key predicted fragmentation pathways for this compound would include:
Cleavage of the C-S bond, leading to fragments corresponding to the propanol chain and the pyrrolidinylsulfonyl moiety.
Loss of the pyrrolidine ring.
Loss of water (H₂O) from the propanol end.
Loss of sulfur dioxide (SO₂).
Interactive Data Table: Predicted HRMS Fragmentation Data
| m/z (predicted) | Possible Fragment Ion | Neutral Loss |
| 208.0845 | [M+H]⁺ | - |
| 189.0740 | [M-H₂O+H]⁺ | H₂O |
| 142.0267 | [M-SO₂+H]⁺ | SO₂ |
| 136.0531 | [M-C₃H₇O]⁺ | C₃H₇O |
| 70.0651 | [C₄H₈N]⁺ | C₃H₇O₃S |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups in this compound. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. Strong, sharp peaks around 1350 cm⁻¹ and 1160 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. C-H stretching vibrations would appear around 2950-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the S=O stretches would be clearly visible. The C-S and C-N stretching vibrations would also give rise to characteristic signals. The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Vibrational Mode |
| O-H | 3500-3200 (broad, strong) | Weak | Stretching |
| C-H | 2950-2850 (strong) | 2950-2850 (strong) | Stretching |
| S=O | ~1350 (strong) | ~1350 (medium) | Asymmetric Stretching |
| S=O | ~1160 (strong) | ~1160 (strong) | Symmetric Stretching |
| C-N | ~1100 (medium) | ~1100 (medium) | Stretching |
| C-S | ~750 (medium) | ~750 (strong) | Stretching |
Identification of Key Functional Group Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of the bonds within this compound would give rise to a unique spectral fingerprint.
Key expected vibrational frequencies are associated with the sulfonyl, hydroxyl, and pyrrolidine groups. The sulfonyl group (SO₂) typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. For sulfonamides, these are generally observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration would also be present, though it is often weaker and can be coupled with other vibrations.
The hydroxyl (-OH) group of the propanol moiety would be readily identifiable by a broad, strong absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. The C-O stretching vibration would appear in the fingerprint region, around 1260-1000 cm⁻¹.
The pyrrolidine ring and the propane (B168953) chain would contribute to a complex series of C-H stretching vibrations (around 3000-2850 cm⁻¹) and bending vibrations at lower wavenumbers. The C-N stretching of the pyrrolidine ring would also be observable.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1370-1330 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1180-1160 | Strong |
| Hydroxyl (O-H) | Stretch (H-bonded) | 3600-3200 | Strong, Broad |
| Carbonyl-Oxygen (C-O) | Stretch | 1260-1000 | Medium-Strong |
| Carbon-Hydrogen (C-H) | Stretch | 3000-2850 | Medium-Strong |
| Carbon-Nitrogen (C-N) | Stretch | 1250-1020 | Medium-Weak |
| Sulfur-Nitrogen (S-N) | Stretch | 900-700 | Medium-Weak |
This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
Conformational Insights
The flexibility of the propanol chain and the puckering of the pyrrolidine ring allow for multiple possible conformations of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for probing the conformational preferences of molecules in solution.
One-dimensional ¹H and ¹³C NMR spectra would confirm the basic carbon-hydrogen framework. More advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are close in proximity, offering crucial data for determining the predominant solution-state conformation.
The conformation of the sulfonamide bond itself has been a subject of study. Ab initio molecular orbital theory studies on model sulfonamides have shown that the sulfonamide bond exhibits distinct conformational preferences compared to the more rigid amide bond, with lower rotational barriers around the S-N bond, suggesting greater flexibility. mdpi.commdpi.com The geometry around the sulfonamide nitrogen is often pyramidal, which introduces another element of conformational complexity. mdpi.commdpi.com For the pyrrolidine ring, NMR studies on related derivatives often reveal an envelope or twisted conformation, and the coupling constants of the ring protons can be used to deduce the preferred pucker.
X-ray Crystallography
While NMR provides information about the dynamic structure in solution, X-ray crystallography offers a precise and unambiguous picture of the molecule's conformation and its interactions in the solid state.
Single Crystal Diffraction for Definitive Structure Determination
Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide the definitive three-dimensional structure, including precise bond lengths, bond angles, and torsion angles. This data is invaluable for understanding the molecule's intrinsic geometry, free from the averaging effects seen in solution-state NMR. The conformation of the pyrrolidine ring and the relative orientation of the sulfonyl and propanol substituents would be unequivocally determined.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions.
For this compound, the presence of both a hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the pyrrolidine nitrogen) suggests that hydrogen bonding would be a dominant force in the crystal packing. Strong intermolecular hydrogen bonds are a primary driving force for the crystal packing in many sulfonamides. researchgate.netsoton.ac.uk It would be anticipated that the hydroxyl group of one molecule would form a hydrogen bond with a sulfonyl oxygen or the pyrrolidine nitrogen of a neighboring molecule, leading to the formation of extended chains or more complex networks.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling with classical mechanics, or force fields, is a computationally efficient method to explore the potential energy surface of a molecule, identifying stable conformations and understanding its dynamic behavior.
The flexibility of 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol arises from the rotation around several single bonds, particularly the C-C bonds of the propanol (B110389) chain and the C-S and S-N bonds. Force field calculations are used to determine the geometries and relative energies of the various possible conformers.
A systematic conformational search would be performed using a suitable force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which are well-parameterized for organic molecules containing common functional groups like alcohols, alkanes, and sulfonamides. nih.govucsb.edu The search identifies various rotational isomers (rotamers) and ranks them by their steric and electrostatic energies. For the propanol backbone, conformers are typically described by the dihedral angles along the C-C-C-O chain, leading to trans (t) and gauche (g) arrangements, similar to those identified for propanol itself. arxiv.org The orientation of the bulky pyrrolidinylsulfonyl group relative to this chain is also critical.
The calculations yield energy minima corresponding to stable three-dimensional structures. The global minimum is the most stable, lowest-energy conformation, which is predicted to be the most populated at equilibrium.
Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes, based on typical energy differences found in similar molecules.
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | C-C-S-N: 180° (anti); C-C-C-O: 60° (gauche) | 0.00 | 55 |
| 2 | C-C-S-N: 60° (gauche); C-C-C-O: 180° (anti) | 0.75 | 20 |
| 3 | C-C-S-N: 180° (anti); C-C-C-O: 180° (anti) | 1.20 | 10 |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's flexibility and its interactions with its environment. An MD simulation of this compound would typically be run by placing the molecule in a simulated box of solvent, usually water, to mimic aqueous conditions.
The system would be governed by a force field like CHARMM36m, with the solvent represented by a model such as TIP3P. nih.gov The simulation solves Newton's equations of motion for the system over a period of nanoseconds. The resulting trajectory reveals how the molecule transitions between different conformations, how flexible each part of the molecule is, and how it forms hydrogen bonds with surrounding water molecules via its hydroxyl and sulfonyl oxygen groups. This provides a deeper understanding of the molecule's behavior beyond the static picture of energy minima.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more accurate description of electronic structure than classical force fields. These methods are used to refine geometries and energies and to predict properties that depend on the electronic distribution.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the geometry of the lowest-energy conformers and to analyze their electronic properties. scientific.net
Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. youtube.com The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich pyrrolidine (B122466) nitrogen and potentially the hydroxyl oxygen, while the LUMO would likely be associated with the electron-withdrawing sulfonyl group.
A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this molecule, negative potential would be expected around the sulfonyl and hydroxyl oxygens, while positive potential would be found near the hydroxyl proton.
Table 2: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data for illustrative purposes, based on typical values for sulfonamides and related structures.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and electronic transitions |
Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of a synthesized compound.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). youtube.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a standard method for structure verification. researchgate.net
Vibrational (IR) Spectroscopy: The vibrational frequencies from a DFT calculation correspond to the infrared (IR) absorption bands. This allows for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending modes of particular functional groups, such as the O-H stretch of the alcohol and the S=O stretches of the sulfonamide.
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.gov
Table 3: Illustrative Comparison of Predicted and Hypothetical Experimental ¹³C NMR Shifts This table presents hypothetical data for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C (adjacent to OH) | 60.5 | 59.8 |
| C (adjacent to S) | 55.2 | 54.5 |
Computational methods can predict the acidity and basicity of different functional groups within a molecule.
Acidity (pKa): The acidity of the sulfonamide N-H proton (if present in an analogous secondary sulfonamide) or the hydroxyl O-H proton can be calculated. High-level quantum chemical methods (such as DSD-PBEP86-D3(BJ)) combined with an implicit solvent model (like SMD or SM12) can predict aqueous pKa values with high accuracy. nih.govresearchgate.net The hydroxyl group in this compound is expected to have a pKa similar to that of other primary alcohols, while the pyrrolidine nitrogen acts as a base.
Basicity (pKb): The basicity of the pyrrolidine nitrogen atom can be assessed by calculating the proton affinity, which is the energy change upon protonation. Theoretical calculations have shown that for many sulfonamides, the nitrogen atom is a preferable site for protonation over the oxygen atoms in the gas phase. researchgate.net
These reactivity predictions are crucial for understanding the molecule's behavior in different pH environments and its potential interaction with biological targets.
Table 4: Predicted Acidity and Basicity This table presents hypothetical data for illustrative purposes based on related compounds.
| Site | Property | Predicted Value |
|---|---|---|
| Hydroxyl Group | pKa | ~16.5 |
Structure-Reactivity Relationship Predictions
The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the pyrrolidine ring, the sulfonyl group, and the propanol tail. Computational studies on similar structures allow for predictions regarding how modifications to this compound could influence its chemical behavior.
Influence of Substituents on Reaction Rates and Selectivity
The introduction of substituents at various positions on the this compound scaffold would predictably alter its electronic and steric properties, thereby affecting reaction rates and selectivity.
Pyrrolidine Ring Substituents: The nitrogen atom of the pyrrolidine ring is a key site for potential reactions due to its basicity and nucleophilicity. nih.gov The nature of substituents on the pyrrolidine ring can significantly modulate this reactivity. Electron-donating groups (EDGs) attached to the ring would increase the electron density on the nitrogen, enhancing its nucleophilicity and likely increasing the rate of reactions where the nitrogen acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, reducing the nitrogen's nucleophilicity and slowing down such reactions.
Steric hindrance is another critical factor. Bulky substituents near the nitrogen atom would impede its approach to electrophiles, thereby decreasing reaction rates. The stereochemistry of substituents on the pyrrolidine ring can also lead to diastereoselective outcomes in reactions involving chiral reagents.
Propanol Chain Substituents: The hydroxyl group of the propanol chain is a primary site for reactions such as oxidation, esterification, and etherification. Substituents along the propanol chain can influence the reactivity of this hydroxyl group. For instance, the introduction of EWGs on the carbon atoms adjacent to the hydroxyl group would make the alcohol more acidic and could facilitate deprotonation, potentially increasing the rate of certain reactions.
The table below summarizes the predicted effects of hypothetical substituents on the reactivity of this compound.
| Substituent Position | Substituent Type | Predicted Effect on Nucleophilicity of Pyrrolidine Nitrogen | Predicted Effect on Acidity of Propanol Hydroxyl Group |
| Pyrrolidine Ring | Electron-Donating Group (e.g., -CH3) | Increase | Minimal |
| Pyrrolidine Ring | Electron-Withdrawing Group (e.g., -CF3) | Decrease | Minimal |
| Propanol Chain (α- to OH) | Electron-Withdrawing Group (e.g., -F) | Minimal | Increase |
| Propanol Chain (β- or γ- to OH) | Electron-Withdrawing Group (e.g., -F) | Minimal | Slight Increase |
Design of Novel Analogs with Predicted Chemical Properties
Computational chemistry provides powerful tools for the rational design of novel analogs of this compound with tailored chemical properties. Techniques such as Density Functional Theory (DFT) can be employed to predict molecular geometries, electronic structures, and reactivity descriptors.
Modulating Lipophilicity and Solubility: The balance between lipophilicity and hydrophilicity is a critical parameter in many applications. The lipophilicity of this compound can be tuned by introducing specific functional groups. For instance, incorporating additional polar groups, such as hydroxyl or carboxyl groups, would be predicted to increase water solubility. Conversely, adding nonpolar alkyl or aryl substituents would increase its lipophilicity. Quantum chemical calculations can be used to predict properties like the octanol-water partition coefficient (logP), a key measure of lipophilicity. mdpi.com
Enhancing Reactivity at Specific Sites: To design analogs with enhanced reactivity at a particular site, substituents can be strategically placed to modify the local electronic environment. For example, to create a more potent nucleophile, analogs with multiple EDGs on the pyrrolidine ring could be computationally modeled and their nucleophilicity assessed through calculations of properties like the Fukui function or conceptual DFT descriptors.
Introducing New Reactive Centers: Novel analogs can be designed by introducing entirely new reactive functional groups. For instance, the incorporation of an alkene or alkyne moiety into the propanol chain would introduce a site for addition reactions. Computational studies could predict the feasibility of such modifications and the likely reactivity of the new functional group in the context of the existing molecular scaffold.
The following table presents hypothetical analogs of this compound and their predicted chemical properties based on computational chemistry principles.
| Analog Structure | Modification | Predicted Change in Chemical Property | Potential Application |
| 3-((3-hydroxy-pyrrolidin-1-yl)sulfonyl)propan-1-ol | Introduction of a hydroxyl group on the pyrrolidine ring | Increased hydrophilicity and potential for further functionalization | As a more water-soluble building block |
| 3-(Pyrrolidin-1-ylsulfonyl)propane-1,2-diol | Oxidation of the propanol chain | Increased polarity and introduction of a vicinal diol moiety | As a precursor for cyclic acetals or ketals |
| 3-((2-methylpyrrolidin-1-yl)sulfonyl)propan-1-ol | Addition of a methyl group to the pyrrolidine ring | Increased steric hindrance around the nitrogen, potential for stereoisomers | For stereoselective synthesis |
| 4-(Pyrrolidin-1-ylsulfonyl)but-1-ene | Modification of the propanol chain to an alkene | Introduction of a site for electrophilic addition | As a monomer for polymerization or for further chemical modification |
Applications of 3 Pyrrolidin 1 Ylsulfonyl Propan 1 Ol As a Versatile Synthetic Building Block
Use as a Precursor in the Synthesis of Complex Organic Molecules
Extensive literature searches did not yield specific examples of 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol being directly used as a precursor in the synthesis of complex organic molecules. However, the structural motifs present in the molecule, namely the pyrrolidine (B122466) ring, the sulfonamide linker, and the primary alcohol, suggest its potential utility as a versatile building block in organic synthesis. The pyrrolidine moiety is a common feature in many natural products and pharmaceutically active compounds.
Intermediate for Macrocyclic Structures
There is no direct evidence in the current scientific literature detailing the use of this compound as an intermediate for macrocyclic structures. In principle, the primary alcohol could be functionalized into a reactive group, such as a halide or an azide, to facilitate intramolecular cyclization reactions to form macrocycles. The sulfonyl group can influence the conformation of such macrostructures.
Building Block for Heterocyclic Systems
While the pyrrolidine ring is itself a heterocycle, there are no specific documented examples of this compound being used as a building block for the construction of other heterocyclic systems. A related compound, 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone, has been utilized as a starting material for the synthesis of various heterocyclic moieties, including thiazoles, imidazopyridines, and imidazotriazoles. researchgate.net This suggests that the pyrrolidinylsulfonyl fragment can be a viable component in the synthesis of diverse heterocyclic structures.
Scaffold for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules. researchgate.netnih.gov The primary alcohol in this compound could potentially participate in MCRs, for instance, as the alcohol component in a Passerini or Ugi reaction. mdpi.com However, no specific studies have been published that demonstrate the use of this compound as a scaffold in multicomponent reactions. The development of MCRs involving pyrrolidine derivatives is an active area of research. researchgate.net
Integration into Combinatorial Chemistry Libraries
The structure of this compound makes it a potential candidate for inclusion in combinatorial libraries for drug discovery. The primary alcohol provides a convenient handle for attachment to a solid support or for further diversification.
Design and Synthesis of Compound Arrays
No specific compound arrays or libraries have been reported that are based on the this compound scaffold. The design of combinatorial libraries often focuses on scaffolds that allow for the introduction of a wide range of functional groups to explore a large chemical space. mdpi.com The pyrrolidine ring and the functionalizable propanol (B110389) chain of this compound could, in theory, be used to generate a library of diverse molecules.
High-Throughput Screening of Chemical Space
High-throughput screening (HTS) is a key process in drug discovery where large libraries of compounds are rapidly tested for biological activity. nih.govnih.gov While libraries containing pyrrolidine and sulfonamide motifs have been screened, there is no public data available from the high-throughput screening of libraries containing this compound or its direct derivatives.
No Information Available for "this compound"
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the chemical compound This compound . As a result, it is not possible to generate an article on its applications as a versatile synthetic building block in materials science, polymer chemistry, or ligand design for catalysis as requested.
The search for "this compound" consistently redirects to a different, albeit similarly named, compound: 3-(Pyrrolidin-1-yl)propan-1-ol . This suggests that the requested compound may be novel, not yet synthesized, or not described in publicly accessible literature.
While the "pyrrolidin-1-ylsulfonyl" moiety is known and appears in more complex molecules, such as the κ-opioid receptor antagonist "2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine," this does not provide any specific data regarding the properties or potential applications of the simpler "this compound" molecule.
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Future Research Directions and Unexplored Avenues
Development of Novel Organocatalytic Transformations Utilizing the Scaffold
The structure of 3-(pyrrolidin-1-ylsulfonyl)propan-1-ol is inherently suited for the development of new organocatalysts. The pyrrolidine (B122466) moiety is a well-established component of highly successful catalysts, such as proline and its derivatives, which are known to activate substrates through enamine or iminium ion formation. nih.govresearchgate.netmdpi.com The strategic placement of both a hydrogen-bond-donating hydroxyl group and an electron-withdrawing sulfonyl group could lead to bifunctional catalysts capable of sophisticated stereocontrol.
Future research could focus on modifying this scaffold to catalyze a range of asymmetric transformations. For instance, derivatives could be designed for:
Asymmetric Aldol (B89426) and Mannich Reactions: The pyrrolidine could form an enamine with a donor ketone or aldehyde, while the sulfonyl and hydroxyl groups could activate the acceptor electrophile through hydrogen bonding, creating a highly organized, chiral transition state. nih.gov
Michael Additions: Similar to established prolinamide catalysts, derivatives of this scaffold could facilitate the conjugate addition of nucleophiles to α,β-unsaturated systems, a cornerstone of carbon-carbon bond formation. nih.gov
Cascade Reactions: The multifunctional nature of the scaffold is ideal for initiating cascade or tandem reactions, where multiple bonds are formed in a single, efficient operation, thereby increasing molecular complexity in a step-economical fashion.
Exploration in this area would involve the synthesis of a library of derivatives, systematically altering the substituents on the pyrrolidine ring and the sulfonyl group to fine-tune steric and electronic properties for optimal reactivity and selectivity in these transformations.
Investigation of Its Reactivity under Extreme Conditions
Investigating the behavior of this compound under non-conventional or "extreme" conditions could reveal novel reactivity and synthetic pathways. High temperature, high pressure, microwave irradiation, and sonochemistry can dramatically alter reaction kinetics and outcomes.
Key research avenues include:
Thermal Stability and Decomposition Pathways: Subjecting the compound to high temperatures could lead to controlled fragmentation or rearrangement reactions. Understanding its thermal limits is crucial for its application in high-temperature processes and could reveal unexpected molecular transformations. The sulfonyl group, for instance, could be eliminated or participate in intramolecular cyclizations.
High-Pressure Chemistry: High-pressure conditions can accelerate reactions with a negative activation volume, such as cycloadditions or reactions involving bond formation. Exploring the reactivity of this scaffold under high pressure could enable transformations that are inefficient under ambient conditions.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly reduce reaction times by promoting rapid, localized heating. Studying the scaffold's behavior under microwave conditions could lead to the development of highly efficient and rapid synthetic protocols for its derivatization or its use in catalysis.
Exploration of Solid-Phase Synthesis Approaches
The presence of a primary hydroxyl group makes this compound an excellent candidate for immobilization on a solid support. Solid-phase synthesis (SPS) offers significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial library generation. nih.govdiva-portal.orgluxembourg-bio.com
A potential solid-phase strategy could involve:
Immobilization: The hydroxyl group can be attached to a suitable resin, such as a Wang or 2-chlorotrityl chloride (2-CTC) resin, forming a stable ether or ester linkage.
On-Resin Modification: With the scaffold anchored, the pyrrolidine nitrogen or other positions could be systematically modified through a series of coupling and deprotection steps.
Cleavage: Once the desired molecular complexity is achieved, the final compound is cleaved from the resin, typically under acidic conditions, yielding the purified product.
This approach would be particularly powerful for creating libraries of novel organocatalysts or potential bioactive molecules based on the core scaffold.
| Step | Description | Key Reagents/Resins | Potential Advantage |
|---|---|---|---|
| 1. Immobilization | Covalent attachment of the scaffold to a solid support via its hydroxyl group. | Wang Resin, 2-Chlorotrityl Chloride Resin, Linkers (e.g., BAL) | Anchors the scaffold for subsequent reactions. |
| 2. Derivatization | Sequential chemical modifications on the immobilized scaffold (e.g., at the pyrrolidine nitrogen). | Carboxylic acids, sulfonyl chlorides, alkyl halides with coupling reagents. | Allows for the systematic building of molecular diversity. |
| 3. Cleavage | Release of the final, modified compound from the solid support. | Trifluoroacetic acid (TFA), mild acids. | Simplifies purification of the final product. |
Advanced Characterization Techniques for In Situ Reaction Monitoring
To fully understand and optimize reactions involving this compound or its derivatives, the application of advanced in situ characterization techniques is essential. Process Analytical Technology (PAT) tools allow for real-time monitoring of reaction kinetics, intermediates, and product formation without the need for offline sampling. fu-berlin.dersc.org
Future studies should employ techniques such as:
In Situ NMR Spectroscopy: High-resolution NMR, potentially in specialized high-pressure or flow tubes, can provide detailed structural information on catalytic intermediates and help elucidate complex reaction mechanisms in real time. wiley.com
FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR and Raman probes can be directly immersed in the reaction mixture to track the concentration changes of key functional groups (e.g., carbonyls, C=C bonds), providing valuable kinetic data. rsc.orgnih.gov
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction setups to detect and identify transient, low-concentration intermediates, offering critical mechanistic insights. researchgate.net
The data gathered from these methods would facilitate rapid reaction optimization, enhance understanding of catalytic cycles, and ensure process robustness.
| Technique | Information Gained | Application Example |
|---|---|---|
| In Situ NMR | Structural elucidation of intermediates, reaction kinetics, catalyst resting state. | Observing the formation of an enamine intermediate in an organocatalytic reaction. |
| In Situ ATR-FTIR | Real-time concentration profiles of reactants and products, kinetic analysis. | Monitoring the disappearance of a ketone's C=O stretch in an aldol reaction. |
| In Situ Raman | Monitoring of specific vibrational modes, useful in aqueous or complex media. | Tracking changes in C=C bonds during a conjugate addition reaction. |
| Online ESI-MS | Detection of transient intermediates and catalytic species. | Identifying the mass of a short-lived catalyst-substrate adduct. |
Computational Design of Advanced Derivatives with Tunable Chemical Properties
Computational chemistry provides a powerful toolkit for the rational design of new molecules with tailored properties, bypassing laborious trial-and-error synthesis. nih.govdoi.orgrsc.org By modeling derivatives of this compound, researchers can predict their catalytic activity, selectivity, and stability before they are ever synthesized.
Future computational efforts should focus on:
Transition State Modeling: Using methods like Density Functional Theory (DFT), the transition states of potential catalytic reactions can be modeled. This allows for the prediction of enantioselectivity and diastereoselectivity, guiding the design of more effective catalysts.
Descriptor-Based Design: Identifying key molecular descriptors (e.g., steric parameters, electronic properties) that correlate with catalytic performance. This enables high-throughput virtual screening of large libraries of potential derivatives to identify the most promising candidates.
Tuning Physicochemical Properties: Computational models can predict how structural modifications will affect properties like solubility, stability, and binding affinity. The sulfonyl group, for instance, is a known modulator of such properties in drug design. researchgate.net This is crucial for developing practical catalysts that are soluble in common organic solvents and stable under reaction conditions.
This in silico approach can significantly accelerate the discovery cycle for new, highly efficient catalysts derived from the this compound scaffold.
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate transition state energies of competing reaction pathways. | Stereoselectivity (ee/dr), reaction barriers, mechanistic insights. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the catalyst and substrates in solution. | Conformational preferences, solvent effects, binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular descriptors with observed catalytic activity. | Predictive models for screening new catalyst designs. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Pyrrolidin-1-ylsulfonyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine followed by coupling with propan-1-ol derivatives. A reflux reaction in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours under nitrogen is a common approach, followed by NaOH treatment, organic layer separation, and recrystallization from methanol for purification . Yield optimization requires precise control of reaction time and stoichiometric ratios. Lower temperatures (<100°C) may reduce side reactions but prolong synthesis time.
Q. Which analytical techniques are most reliable for characterizing structural purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of pyrrolidine sulfonyl groups and hydroxyl protons. For stereochemical analysis, NOESY or chiral chromatography is recommended .
- X-ray Crystallography : Single-crystal X-ray studies (e.g., R factor = 0.054, data-to-parameter ratio = 15.2) provide unambiguous confirmation of molecular geometry and hydrogen bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability testing under ambient (25°C), refrigerated (4°C), and inert atmospheres (argon) reveals that the hydroxyl group is prone to oxidation. Store in airtight containers with desiccants (e.g., anhydrous NaSO) to prevent hygroscopic degradation. Accelerated aging studies (40°C/75% RH) over 30 days show <5% decomposition when shielded from light .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonylation in pyrrolidine derivatives?
- Methodological Answer : DFT calculations and kinetic studies indicate that sulfonylation at the pyrrolidine nitrogen is favored due to:
- Electron density : Pyrrolidine’s lone pair on nitrogen facilitates nucleophilic attack on sulfonyl chlorides.
- Steric effects : Bulky substituents on propan-1-ol reduce competing reactions at the hydroxyl group .
- Experimental validation involves synthesizing analogs with electron-withdrawing/donating groups and comparing reaction rates via HPLC monitoring.
Q. How do contradictory data on biological activity arise in studies of analogs, and how can they be resolved?
- Case Study : Compare this compound with its fluorophenyl analog (e.g., (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol). Discrepancies in receptor binding assays may stem from:
- Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-forms) exhibit divergent bioactivity due to chiral recognition .
- Solubility : Polar hydroxyl vs. lipophilic fluorophenyl groups alter membrane permeability, affecting IC values .
- Resolution requires orthogonal assays (e.g., SPR, ITC) and computational docking simulations to map binding modes.
Q. What strategies improve catalytic efficiency in asymmetric syntheses of this compound?
- Methodological Answer :
- Ligand design : Chiral ligands (e.g., BINOL derivatives) enhance enantioselectivity in palladium-catalyzed couplings.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve catalyst turnover frequency (TOF) but may reduce yield due to side reactions .
- Table : Comparison of catalytic systems:
| Catalyst | Solvent | TOF (h) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pd/BINAP | Toluene | 120 | 88 |
| Rh-JosiPhos | DMF | 95 | 92 |
Data Interpretation and Optimization
Q. How can conflicting NMR spectral data from different research groups be reconciled?
- Methodological Answer :
- Solvent effects : Chemical shifts vary in CDCl vs. DMSO-d; reference internal standards (e.g., TMS) and report solvent explicitly .
- Dynamic processes : Rotameric interconversion of the sulfonyl group broadens peaks at room temperature. Low-temperature NMR (−40°C) resolves splitting .
Q. What experimental controls are critical for reproducibility in biological assays?
- Methodological Answer :
- Positive/Negative controls : Use known agonists/antagonists (e.g., dihydroeugenol for odor studies ).
- Blind testing : Employ expert panels (≥4 panelists) for sensory or activity assessments to minimize bias .
Comparative Studies
Q. How does the hydroxyl group’s position influence reactivity compared to analogs like 3-phenylpropan-1-ol?
- Methodological Answer : The sulfonyl group in this compound increases electrophilicity at the β-carbon, enabling nucleophilic substitutions (e.g., Mitsunobu reactions) absent in non-sulfonylated analogs. Kinetic studies using Hammett plots (σ = +0.78 for sulfonyl) quantify this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
